4-(Benzenesulfonyl)phenol
Overview
Description
4-(Benzenesulfonyl)phenol is a chemical compound that can be associated with various chemical reactions and has potential applications in medicinal chemistry. It is related to compounds that have been studied for their ability to interact with biological targets such as the progesterone receptor (PR) , and it can form complexes with benzene as part of its dynamic behavior in mixed solvents . The benzenesulfonyl group itself is a versatile moiety in organic synthesis, often used for protection of phenols and as a part of sulfonamide structures with potential biological activities [7, 8].
Synthesis Analysis
The synthesis of derivatives of 4-(Benzenesulfonyl)phenol can involve various strategies. For instance, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as PR antagonists, with the benzenesulfonanilide skeleton functioning as a novel scaffold . Benzylation of phenols has been achieved using N-(4-methoxybenzyl)-o-benzenedisulfonimide, indicating the reactivity of benzenesulfonyl-related compounds under basic conditions . Additionally, the synthesis of phenyl 4-methyl-3-nitro-benzenesulfonate from 4-methyl-phenol under specific conditions demonstrates the chemical transformations that the benzenesulfonyl group can undergo .
Molecular Structure Analysis
The molecular structure of compounds containing the benzenesulfonyl group can be quite diverse. For example, the crystal structure of phenyl 4-methyl-3-nitro-benzenesulfonate is monoclinic with a specific space group, indicating the precise three-dimensional arrangement of atoms within the crystal lattice . The structures of benzenesulfonylamino derivatives of L-tyrosine also show significant conformational differences and feature intramolecular aromatic π-π stacking and short C-H···O interactions, which are important for understanding the molecular interactions and stability .
Chemical Reactions Analysis
The benzenesulfonyl group is involved in various chemical reactions. It can be used as a protective group for phenols, which can withstand harsh reaction conditions and can be deprotected under specific conditions . The generation of benzyne from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride through a domino process is another example of the chemical reactivity of compounds related to 4-(Benzenesulfonyl)phenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Benzenesulfonyl)phenol derivatives can be inferred from related compounds. The complexation dynamics of phenol with benzene, studied through molecular dynamics simulations and quantum chemistry calculations, provide insights into the behavior of phenol derivatives in mixed solvents and their interaction with electric fields . The bioactivity studies on benzenesulfonamide derivatives reveal the potential of these compounds as carbonic anhydrase inhibitors and their cytotoxic activities, which are important for their physical and chemical characterization in a biological context .
Scientific Research Applications
Synthesis of Polyphenols
4-(Benzenesulfonyl)phenol serves as a robust protection method for phenol, useful in synthesizing biologically and medicinally important polyphenol compounds. It endures various harsh reaction conditions and can be efficiently deprotected, making it practical for multistep synthesis processes (Alam & Koo, 2018).
Stereoselective Synthesis
It's utilized in the stereoselective synthesis of specialized organic compounds. For example, the synthesis of (Z)-4-(2-Bromovinyl)benzenesulfonyl azide and its transformation to (Z)-N-[4-(2-Bromovinyl)benzenesulfonyl]imidates demonstrates its utility in creating complex molecular structures (Zhang, Kuang, & Yang, 2009).
Phenol Production
It plays a role in the catalytic hydroxylation of benzene to phenol, a key process in the petrochemical industry. This is crucial for the production of phenol, which is a significant intermediate for petrochemicals, agrochemicals, and plastics. Efficient methods for this process are constantly being researched to improve yields and reduce environmental impact (Jiang, Wang, & Han, 2013).
Antioxidant Synthesis
4-(Benzenesulfonyl)phenol derivatives have been explored for creating potent chain-breaking antioxidants. These antioxidants are synthesized from simple phenols and are compared to natural antioxidants like α-tocopherol for their effectiveness (Viglianisi, Di Pietro, Meoni, Amorati, & Menichetti, 2019).
Medicinal Chemistry
In medicinal chemistry, 4-(Benzenesulfonyl)phenol derivatives are synthesized for their potential biological activities, including antibacterial, antifungal, anticancer, and antidepressant properties. Research in this area focuses on creating new compounds with these beneficial properties for potential therapeutic applications (Popiołek, 2021).
Spectrophotometric Analysis
The compound is also important in analytical chemistry, particularly in the spectrophotometric analysis of phenols. It's involved in methods using hemin-graphene hybrid nanoparticles with peroxidase-like activity for detecting noxious phenol compounds in water sources (Sun, Wang, Ni, & Kokot, 2014).
Safety And Hazards
properties
IUPAC Name |
4-(benzenesulfonyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKRBMPOXGCPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322064 | |
Record name | 4-(benzenesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)phenol | |
CAS RN |
7402-69-9 | |
Record name | NSC400311 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(benzenesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(benzenesulfonyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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